3-(N-Maleimidopropionyl)biocytin

Description

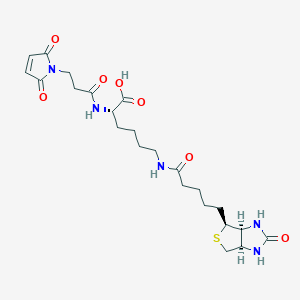

thiol-specific biotinylating reagent; structure given in first source

Properties

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O7S/c29-17(7-2-1-6-16-21-15(13-36-16)26-23(35)27-21)24-11-4-3-5-14(22(33)34)25-18(30)10-12-28-19(31)8-9-20(28)32/h8-9,14-16,21H,1-7,10-13H2,(H,24,29)(H,25,30)(H,33,34)(H2,26,27,35)/t14-,15-,16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNGAZCDAJSVLC-OSAWLIQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912986 | |

| Record name | N~2~-[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-hydroxypropylidene]-N~6~-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98930-71-3 | |

| Record name | 3-(N-Maleimidopropionyl)biocytin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098930713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-hydroxypropylidene]-N~6~-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiol-Specific Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-specific biotinylation reagents, detailing their chemical properties, applications, and the experimental protocols for their use. Thiol-specific biotinylation is a critical technique for labeling proteins and other biomolecules through the sulfhydryl groups of cysteine residues, enabling a wide range of applications from protein purification and detection to the study of protein structure, function, and interactions.

Introduction to Thiol-Specific Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest. The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin is the foundation of numerous detection and purification systems in biotechnology.[1] While various functional groups on proteins can be targeted for biotinylation, targeting sulfhydryl groups on cysteine residues offers a high degree of specificity. This is particularly advantageous when modifying primary amines (e.g., on lysine (B10760008) residues) could compromise the biological activity of the protein, such as the binding affinity of an antibody.[2]

Thiol-reactive biotinylation reagents are essential tools in redox proteomics for studying post-translational modifications of cysteine thiols, which play a crucial role in cellular signaling and regulation.[3][4][5][6][7] These reagents allow for the selective labeling and enrichment of proteins with modified cysteines, facilitating their identification and quantification by mass spectrometry.

The primary classes of thiol-specific biotinylation reagents are based on three reactive groups: maleimides, iodoacetyls, and pyridyldithiols. Each class has distinct reactivity profiles and characteristics that make them suitable for different experimental goals.

Core Thiol-Specific Biotinylation Reagents: A Comparative Overview

The choice of a thiol-specific biotinylation reagent depends on several factors, including the desired reactivity, the pH of the reaction, and whether a cleavable or non-cleavable linkage is required. The spacer arm length is also a critical consideration, as it can affect the accessibility of the biotin moiety to avidin or streptavidin, potentially reducing steric hindrance.[8]

| Reagent Type | Reactive Group | Optimal pH | Bond Type | Cleavable? | Key Characteristics |

| Maleimide-Biotin | Maleimide (B117702) | 6.5 - 7.5 | Thioether | No | Highly specific for thiols at neutral pH. The reaction is rapid and forms a stable, covalent bond.[9] |

| Iodoacetyl-Biotin | Iodoacetyl | 7.5 - 8.5 | Thioether | No | Reacts rapidly with thiols via nucleophilic substitution to form a stable thioether bond. Reactions should be performed in the dark.[10] |

| Pyridyldithiol-Biotin | Pyridyl Disulfide | 6.5 - 7.5 | Disulfide | Yes | Forms a disulfide bond with the target thiol, which can be cleaved by reducing agents like DTT or TCEP. The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically.[11] |

Quantitative Data for Selected Thiol-Specific Biotinylation Reagents

| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| Biotin-PEG2-maleimide | 525.62 | ~20 |

| EZ-Link Maleimide-PEG2-Biotin | - | 29.1[9] |

| Biotin (Long Arm) Maleimide | 479.6 | - |

| Iodoacetyl-LC-Biotin | 510.43 | 27.1 |

| Biotin-HPDP | - | 29.2 |

| Biotin-[2-(2-pyridyldithio)ethylamide] | 412.6 | - |

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the fundamental reaction mechanisms of the three main classes of thiol-specific biotinylation reagents and a general workflow for biotinylating and purifying a target protein.

Reaction mechanisms of thiol-specific biotinylation reagents.

General experimental workflow for protein biotinylation and purification.

Application in Signaling Pathway Analysis: Redox Regulation of EGFR

Thiol-specific biotinylation is a powerful tool for investigating the role of cysteine modifications in cell signaling. For example, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, reactive oxygen species (ROS) can act as secondary messengers, modulating the activity of key signaling proteins through the oxidation of cysteine residues.

Redox regulation of the EGFR signaling pathway.

Experimental Protocols

General Considerations for Thiol-Specific Biotinylation

-

Starting Material: Ensure the protein of interest is sufficiently pure and in a buffer free of thiols (e.g., DTT, β-mercaptoethanol).

-

Reduction of Disulfides: If the target cysteines are involved in disulfide bonds, a reduction step is necessary. TCEP is often preferred as it is stable and does not contain a free thiol.

-

Buffer Conditions: The pH of the reaction buffer is critical for the specificity of the labeling reaction (see table above).

-

Reagent Preparation: Most biotinylation reagents are not stable in aqueous solutions for extended periods and should be dissolved in an organic solvent like DMSO or DMF immediately before use.

Protocol for Biotinylation using Maleimide-Biotin

-

Protein Preparation:

-

Dissolve the protein to be labeled in a thiol-free buffer (e.g., PBS, HEPES) at a pH of 6.5-7.5. A typical protein concentration is 1-5 mg/mL.

-

If reduction is needed, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

Remove the reducing agent using a desalting column equilibrated with the reaction buffer.

-

-

Biotinylation Reaction:

-

Prepare a stock solution of Maleimide-Biotin (e.g., 10 mM in DMSO).

-

Add a 10- to 20-fold molar excess of the Maleimide-Biotin stock solution to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Remove non-reacted Maleimide-Biotin using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

Protocol for Biotinylation using Iodoacetyl-Biotin

-

Protein Preparation:

-

Dissolve the protein in a reaction buffer at a pH of 8.0-8.3 (e.g., 50 mM Tris-HCl, 5 mM EDTA).

-

If necessary, reduce disulfide bonds as described for the maleimide protocol and perform a buffer exchange into the iodoacetyl reaction buffer.

-

-

Biotinylation Reaction:

-

Prepare a fresh stock solution of Iodoacetyl-Biotin (e.g., 4 mM in DMF or DMSO).

-

Add a 3- to 5-fold molar excess of the Iodoacetyl-Biotin solution to the reduced protein.

-

Incubate the reaction in the dark for 90 minutes at room temperature.[7]

-

-

Purification:

-

Remove excess reagent by desalting or dialysis.

-

Protocol for Affinity Purification of Biotinylated Proteins

-

Binding to Streptavidin Beads:

-

Add streptavidin-agarose beads to the solution of biotinylated protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

-

Washing:

-

Pellet the beads by centrifugation and remove the supernatant.

-

Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

-

-

Elution:

-

For non-cleavable linkers: Elution requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer, 8M guanidine-HCl at pH 1.5) due to the strong biotin-streptavidin interaction.[8]

-

For pyridyldithiol linkers (cleavable): Incubate the beads with a buffer containing a reducing agent (e.g., 50 mM DTT) for 30-60 minutes at room temperature to cleave the disulfide bond and release the protein.[2]

-

Conclusion

Thiol-specific biotinylation reagents are indispensable tools for modern biological research. By understanding the distinct properties and reaction mechanisms of maleimide, iodoacetyl, and pyridyldithiol-based reagents, researchers can select the optimal tool for their specific application. The detailed protocols provided in this guide offer a starting point for the successful biotinylation and subsequent analysis of thiol-containing biomolecules, enabling deeper insights into protein function, interactions, and the complex regulatory networks of cellular signaling.

References

- 1. Iodoacetyl-LC-Biotin | CAS: 93285-75-7 | AxisPharm [axispharm.com]

- 2. biotin-hpdp.com [biotin-hpdp.com]

- 3. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrating Redox Proteomics and Computational Modeling to Decipher Thiol-Based Oxidative Post-Translational Modifications (oxiPTMs) in Plant Stress Physiology [mdpi.com]

- 5. Thiol redox proteomics: Characterization of thiol-based post-translational modifications (Journal Article) | OSTI.GOV [osti.gov]

- 6. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications | Journal Article | PNNL [pnnl.gov]

- 7. mdpi.com [mdpi.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. EZ-Link Maleimide-PEG2-Biotin, No-Weigh Format | LabX.com [labx.com]

- 10. Iodoacetyl-LC-Biotin, 93285-75-7 | BroadPharm [broadpharm.com]

- 11. Biotinylation Reagent Selection Tool | Thermo Fisher Scientific - HK [thermofisher.com]

The Sentinel of the Cysteineome: A Technical Guide to 3-(N-Maleimidopropionyl)biocytin for the Study of Protein Thiols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 3-(N-Maleimidopropionyl)biocytin (MPB) as a powerful tool for the investigation of protein thiols. Protein S-thiolation, the reversible formation of mixed disulfides between protein cysteine residues and low-molecular-weight thiols like glutathione, is a critical post-translational modification in redox signaling and cellular homeostasis. Understanding the dynamics of the "cysteineome" is paramount in various fields, including drug development, neurodegenerative disease research, and cancer biology. MPB, with its high specificity for sulfhydryl groups, serves as an invaluable probe for the detection, quantification, and identification of S-thiolated proteins.

The Chemistry of Thiol Modification with MPB

This compound is a versatile, thiol-specific biotinylating reagent.[1][2] Its utility is rooted in the highly specific and efficient reaction between its maleimide (B117702) group and the sulfhydryl (thiol) group of cysteine residues.

The core of this application is the Michael addition reaction, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[3][4] This reaction forms a stable, covalent thioether linkage.[3] The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[5][6][7] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues.[5][6] Above pH 7.5, the reactivity with primary amines increases, and the maleimide group becomes more susceptible to hydrolysis, which renders it unreactive towards thiols.[7]

The structure of MPB, featuring a long spacer arm between the maleimide and the biotin (B1667282) moiety, is advantageous for subsequent detection and purification steps. This spacer minimizes steric hindrance, allowing for efficient binding of the biotin tag to avidin (B1170675) or streptavidin conjugates.[1][8]

Quantitative Data for MPB Applications

The following tables summarize key quantitative parameters relevant to the use of MPB in studying protein thiols.

Table 1: Physicochemical and Reactivity Data for MPB

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₃₃N₅O₇S | [2] |

| Molecular Weight | 523.6 g/mol | [2] |

| Optimal pH Range for Thiol Reaction | 6.5 - 7.5 | [2][5][6][7] |

| Solubility | DMF: 1 mg/ml, DMSO: 2 mg/ml, PBS (pH 7.2): 0.2 mg/ml | [2] |

| Stability (Solid) | ≥ 4 years at -20°C | [2] |

| Detection Sensitivity (Dot Blots) | Femtomole range | [1][8] |

Table 2: Kinetic Parameters of the Thiol-Maleimide Reaction

| Parameter | Condition | Value | Reference |

| Reaction Rate | pH 7.0 | ~1,000 times faster with thiols than amines | [5][6] |

| Half-life of Conversion (Thiol Exchange) | N-ethyl maleimide with glutathione | 3.1 hours | [4] |

| Factors Affecting Reaction Rate | Lower pH, lower buffer concentration, lower polymer wt% | Decelerates gelation kinetics | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing MPB to study protein thiols.

Thiol Blotting for the Detection of Total Protein Thiols

This protocol is adapted from the method described by Freeman and Meredith (1989) for the visualization of protein sulfhydryl groups.[9][10]

Materials:

-

Cells or tissue of interest

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors.

-

Sample Buffer: Laemmli sample buffer without reducing agents.

-

This compound (MPB) solution: 10 mM stock in DMSO.

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Streptavidin-HRP or Streptavidin-Alkaline Phosphatase conjugate

-

Chemiluminescent or colorimetric substrate

Procedure:

-

Sample Preparation:

-

Harvest cells or homogenize tissue in ice-cold Lysis Buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Labeling of Protein Thiols:

-

To 100 µg of protein lysate, add MPB solution to a final concentration of 1 mM.

-

Incubate at room temperature for 1 hour in the dark.

-

Quench the reaction by adding a 2-fold molar excess of a thiol-containing reagent like β-mercaptoethanol or DTT, or by adding Laemmli sample buffer containing a reducing agent if subsequent total protein analysis is desired. For thiol-specific detection, add sample buffer without reducing agents.

-

-

SDS-PAGE and Western Blotting:

-

Add Laemmli sample buffer (non-reducing) to the labeled lysates and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

-

Detection:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with a streptavidin-HRP or streptavidin-alkaline phosphatase conjugate (diluted in Blocking Buffer according to the manufacturer's instructions) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Develop the blot using an appropriate chemiluminescent or colorimetric substrate.

-

Enrichment of S-Thiolated Proteins using MPB

This protocol outlines the steps for the selective enrichment of proteins with reversibly oxidized thiols.

Materials:

-

Cells or tissue of interest

-

Lysis/Blocking Buffer: HEN buffer (100 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.5) containing 1% Triton X-100 and a free thiol blocking agent like 50 mM N-ethylmaleimide (NEM).

-

Reducing Agent: 100 mM Dithiothreitol (DTT) or 1 M Ascorbate (for S-nitrosothiols).

-

MPB solution: 10 mM stock in DMSO.

-

Streptavidin-agarose beads

-

Wash Buffer: HEN buffer with 0.1% Triton X-100.

-

Elution Buffer: 2x Laemmli sample buffer with a reducing agent (e.g., 100 mM DTT).

Procedure:

-

Cell Lysis and Blocking of Free Thiols:

-

Lyse cells in Lysis/Blocking Buffer containing NEM to block all free sulfhydryl groups.

-

Incubate for 30 minutes at room temperature with gentle rotation.

-

Remove excess NEM by acetone (B3395972) precipitation or spin-desalting columns.

-

-

Reduction of Reversibly Oxidized Thiols:

-

Resuspend the protein pellet in HEN buffer.

-

Add the appropriate reducing agent (e.g., DTT for general disulfides) to a final concentration of 10 mM.

-

Incubate for 1 hour at room temperature to reduce the S-thiolated cysteines, exposing new free thiol groups.

-

-

Labeling with MPB:

-

Add MPB to the reduced protein sample to a final concentration of 1 mM.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Affinity Purification:

-

Add streptavidin-agarose beads to the MPB-labeled lysate.

-

Incubate for 2 hours at 4°C with end-over-end rotation.

-

Pellet the beads by centrifugation and wash three times with Wash Buffer.

-

-

Elution and Downstream Analysis:

-

Elute the biotinylated proteins by boiling the beads in Elution Buffer.

-

The eluted proteins can be analyzed by SDS-PAGE and Western blotting or identified by mass spectrometry.

-

Sample Preparation for Mass Spectrometry Identification of MPB-Labeled Proteins

This protocol details the on-bead digestion of enriched proteins for subsequent identification by mass spectrometry.

Materials:

-

MPB-labeled proteins bound to streptavidin-agarose beads (from Protocol 3.2)

-

Ammonium (B1175870) bicarbonate (50 mM, pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Washing:

-

Wash the streptavidin-agarose beads with bound proteins extensively with 50 mM ammonium bicarbonate to remove detergents and other interfering substances.

-

-

Reduction and Alkylation:

-

Resuspend the beads in 50 mM ammonium bicarbonate containing 10 mM DTT.

-

Incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 55 mM.

-

Incubate in the dark at room temperature for 20 minutes.

-

-

On-Bead Digestion:

-

Wash the beads with 50 mM ammonium bicarbonate to remove excess DTT and IAA.

-

Resuspend the beads in 50 mM ammonium bicarbonate.

-

Add trypsin (e.g., 1:50 enzyme-to-protein ratio).

-

Incubate overnight at 37°C with shaking.

-

-

Peptide Extraction and Desalting:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Acidify the peptides with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 StageTip or ZipTip.

-

-

Mass Spectrometry Analysis:

-

Analyze the desalted peptides by LC-MS/MS for protein identification and quantification.

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a representative signaling pathway where S-thiolation plays a crucial role.

Conclusion

This compound is a robust and highly specific reagent for the study of protein thiols. Its application in techniques such as thiol blotting and affinity enrichment, coupled with sensitive detection methods like Western blotting and mass spectrometry, provides researchers with a powerful toolkit to unravel the complexities of the cysteineome. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for the successful implementation of MPB in investigating the critical role of protein S-thiolation in health and disease. As our understanding of redox signaling continues to expand, the utility of MPB as a sentinel for cysteine modifications will undoubtedly grow, paving the way for new discoveries and therapeutic interventions.

References

- 1. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 5. Redox regulation by reversible protein S-thiolation in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Protein-Thiol Oxidation and Cell Death: Regulatory Role of Glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(N-Maleimido-propionyl)biocytin: a versatile thiol-specific biotinylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of protein thiols after heat shock using 3-(-N-maleimido-propionyl) biocytin labeled proteins separated by SDS-PAGE and electroluted onto nitrocellulose: thiol blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: MPB Biocytin for the Identification of Sulfhydryl Groups in Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-maleimidylpropionyl)biocytin (MPB), a thiol-specific biotinylating reagent, is a powerful tool for the identification and characterization of sulfhydryl groups in proteins. This guide provides an in-depth overview of MPB biocytin (B1667093), its chemical properties, and its applications in protein research and drug development. We will delve into detailed experimental protocols and present quantitative data to facilitate its effective use in the laboratory.

MPB biocytin's utility stems from the specific and stable covalent bond formed between its maleimide (B117702) group and the sulfhydryl group of cysteine residues within a protein. This biotinylation allows for the subsequent detection or purification of the labeled protein through the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin conjugates. This interaction is one of the strongest noncovalent bonds known in biology, providing exceptional sensitivity in various assays.[1][2]

This technical guide will cover the core principles of MPB biocytin chemistry, provide structured data on its properties and use, and offer detailed experimental protocols for key applications.

Core Principles of MPB Biocytin Chemistry

MPB biocytin is a heterobifunctional molecule comprising a maleimide group, a spacer arm, and a biotin moiety. The maleimide group is highly reactive towards the sulfhydryl groups of cysteine residues, forming a stable thioether linkage.[3] This reaction is most efficient at a pH range of 6.5 to 7.5.[3] At pH values above 8.5, the reactivity of the maleimide group can shift towards primary amines, and the rate of hydrolysis of the maleimide ring increases.[3]

The specificity of the maleimide-thiol reaction allows for the targeted labeling of cysteine residues, which are often less abundant than other reactive amino acid side chains like primary amines (lysine). This selectivity is crucial for studies focusing on the role of specific cysteine residues in protein structure and function.

Quantitative Data

The following tables summarize key quantitative data related to MPB biocytin and its application.

| Property | Value | Reference |

| Molecular Weight | 523.6 g/mol | --INVALID-LINK-- |

| Optimal pH for Reaction | 6.5 - 7.5 | [3] |

| Solubility in PBS (pH 7.2) | ~0.2 mg/mL | |

| Solubility in DMSO | ~2 mg/mL | --INVALID-LINK-- |

| Solubility in DMF | ~1 mg/mL | --INVALID-LINK-- |

| Detection Sensitivity (Dot Blot) | Femtomole range |

| Reagent | Reactive Group | Optimal pH | Bond Formed | Stability of Conjugate |

| MPB Biocytin | Maleimide | 6.5 - 7.5 | Thioether | Stable |

| Iodoacetyl-Biotin | Iodoacetyl | 8.0 - 8.5 | Thioether | Highly Stable |

| Pyridyldithiol-Biotin | Pyridyl disulfide | 4.0 - 5.0 (broad range) | Disulfide | Reversible (cleavable by reducing agents) |

Experimental Protocols

General Protocol for Labeling Protein Sulfhydryl Groups with MPB Biocytin

This protocol provides a general procedure for biotinylating proteins in solution using MPB biocytin. Optimization may be required depending on the specific protein and downstream application.

Materials:

-

Protein of interest

-

MPB Biocytin

-

Amine-free buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reducing agent (optional, e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Desalting column or dialysis tubing for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[2]

-

If the protein contains disulfide bonds that need to be reduced to expose sulfhydryl groups, treat the protein with a reducing agent like DTT or TCEP. Note that excess reducing agent must be removed before adding MPB biocytin, for example, by using a desalting column.

-

-

MPB Biocytin Stock Solution Preparation:

-

Immediately before use, prepare a stock solution of MPB biocytin in DMF or DMSO. For example, dissolve MPB biocytin at a concentration of 10 mg/mL in DMF.[2]

-

-

Labeling Reaction:

-

Add the MPB biocytin stock solution to the protein solution. A molar excess of 10-20 moles of MPB biocytin per mole of protein is a common starting point. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM to react with any unreacted MPB biocytin.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted MPB biocytin and the quenching reagent by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Storage:

-

Store the purified biotinylated protein under conditions that are optimal for the specific protein, typically at -20°C or -80°C.

-

Dot Blot Protocol for Detecting MPB Biocytin-Labeled Proteins

This protocol allows for the rapid detection and semi-quantitative analysis of biotinylated proteins.

Materials:

-

Biotinylated protein sample

-

Nitrocellulose or PVDF membrane

-

Tris-Buffered Saline with Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Chemiluminescent HRP substrate

-

Imaging system

Procedure:

-

Sample Application:

-

Spot 1-2 µL of the biotinylated protein sample, along with a dilution series of a known standard if quantification is desired, directly onto a nitrocellulose or PVDF membrane.

-

Allow the spots to dry completely.

-

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

-

-

Washing:

-

Wash the membrane three times with TBST for 5 minutes each.

-

-

Streptavidin-HRP Incubation:

-

Incubate the membrane with a solution of Streptavidin-HRP diluted in blocking buffer (follow manufacturer's recommendations for dilution) for 1 hour at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times with TBST for 5 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an appropriate imaging system. The signal intensity will be proportional to the amount of biotinylated protein.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key experimental workflows involving MPB biocytin.

Caption: General workflow for labeling protein sulfhydryl groups with MPB biocytin.

Caption: Workflow of the biotin switch assay for detecting S-nitrosylated proteins.

Applications in Research and Drug Development

The ability to specifically label sulfhydryl groups makes MPB biocytin a valuable reagent in various research and drug development applications:

-

Identification and Quantification of Cysteine-Containing Proteins: MPB biocytin can be used to identify and quantify proteins that contain accessible cysteine residues in complex biological samples.

-

Probing Protein Structure and Conformation: By labeling accessible cysteine residues, MPB biocytin can be used to probe changes in protein conformation and structure.

-

Studying Redox-Modified Proteins: The biotin switch technique, which utilizes a thiol-specific biotinylating reagent like MPB biocytin, is a widely used method for the detection and identification of S-nitrosylated proteins, a key post-translational modification in redox signaling.[4][5]

-

Affinity Purification: Biotinylated proteins can be efficiently purified from complex mixtures using avidin or streptavidin-conjugated affinity matrices.[6]

-

Drug Target Identification and Validation: MPB biocytin can be used to label and identify proteins that interact with cysteine-reactive drug candidates.

Conclusion

MPB biocytin is a versatile and highly specific reagent for the identification and characterization of sulfhydryl groups in proteins. Its high affinity for cysteine residues under mild reaction conditions, coupled with the robust biotin-avidin detection system, provides a sensitive and reliable method for a wide range of applications in protein biochemistry, cell biology, and drug discovery. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of MPB biocytin-based assays in your research endeavors.

References

- 1. bio-rad.com [bio-rad.com]

- 2. jenabioscience.com [jenabioscience.com]

- 3. thermofisher.com [thermofisher.com]

- 4. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. liverpool.ac.uk [liverpool.ac.uk]

- 6. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Maleimide-Thiol Reaction Chemistry

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the maleimide-thiol reaction, a cornerstone of bioconjugation. We will delve into the core chemistry, critical reaction parameters, potential side reactions, and detailed experimental protocols. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful conjugation strategy.

Core Chemistry: The Michael Addition

The reaction between a maleimide (B117702) and a thiol (sulfhydryl) group proceeds through a Michael addition mechanism.[1] In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[2][3] This reaction is highly chemoselective for thiols, particularly within a specific pH range, making it ideal for selectively modifying cysteine residues in proteins and peptides.[1][4] The high reactivity of the maleimide's double bond is attributed to ring strain and the cis-conformation of the carbonyl groups.[4] In polar solvents like water, DMSO, or DMF, the reaction can proceed efficiently without a catalyst.[4]

Figure 1: The Michael addition of a maleimide and a thiol.

Key Parameters Influencing the Reaction

The success and specificity of the maleimide-thiol conjugation are highly dependent on several experimental parameters. Careful control of these factors is crucial to maximize yield and minimize side reactions.

| Parameter | Optimal Range/Condition | Rationale & Key Considerations | Citations |

| pH | 6.5 - 7.5 | This is the most critical parameter. Within this range, the thiol group is sufficiently nucleophilic (as the thiolate anion) to react efficiently, while minimizing competitive reactions with amines (like lysine (B10760008) residues). At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the rate of maleimide hydrolysis and reaction with amines increases significantly. | [1][4][][6] |

| Temperature | 4°C to Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. For sensitive proteins or to slow down competing side reactions, the incubation can be performed at 4°C, typically overnight. | [2][7] |

| Buffer Composition | Phosphate, Tris, HEPES | Buffers should be free of extraneous thiol-containing compounds (e.g., DTT, unless used for pre-reduction and then removed). Degassing buffers is recommended to remove dissolved oxygen and prevent thiol re-oxidation. | [2][7][8] |

| Molar Ratio | 10-20 fold molar excess of maleimide | A molar excess of the maleimide reagent is generally recommended to drive the reaction to completion, especially when labeling proteins. However, the optimal ratio can vary; for instance, a 2:1 maleimide-to-thiol ratio was optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody. For some applications, a 1:1 ratio might be sufficient. | [2][6] |

| Solvent | Anhydrous DMSO or DMF | For maleimide reagents with low aqueous solubility, a dry, water-miscible organic solvent like DMSO or DMF should be used to prepare a concentrated stock solution before adding it to the aqueous reaction buffer. | [8][9] |

Potential Side Reactions and Mitigation Strategies

While the maleimide-thiol reaction is highly selective, several side reactions can occur, potentially leading to heterogeneous products or loss of reactivity.

| Side Reaction | Description | Mitigation Strategies | Citations |

| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. | Perform reactions within the optimal pH range of 6.5-7.5. Use freshly prepared maleimide solutions, as aqueous solutions of maleimides should not be stored. | [1][4][9] |

| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to a loss of chemoselectivity. | Maintain the reaction pH between 6.5 and 7.5. | [4][9] |

| Retro-Michael Reaction (Thiol Exchange) | The formed thioether bond can be reversible, especially in environments with a high concentration of other thiols (e.g., glutathione (B108866) in vivo). This can lead to the transfer of the conjugated payload to other molecules. | After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed by raising the pH to 8.5-9.0. The resulting ring-opened succinamic acid thioether is stable and not susceptible to the retro-Michael reaction. | [9][10][11] |

| Thiazine (B8601807) Rearrangement | When conjugating to a peptide or protein with an N-terminal cysteine that has a free amino group, the resulting conjugate can rearrange to form a stable six-membered thiazine ring. This is more prominent at neutral to basic pH. | Perform the conjugation at a more acidic pH to protonate the N-terminal amino group, which prevents the rearrangement. Avoid using an N-terminal cysteine with a free amino group if this side reaction is a concern. | [9] |

Detailed Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Preparation of Reagents

-

Protein Solution:

-

Dissolve the thiol-containing protein in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5.[2][7] A typical protein concentration is 1-10 mg/mL.[7][8]

-

Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., nitrogen or argon) through it to prevent re-oxidation of thiols.[2]

-

-

Maleimide Stock Solution:

-

Allow the maleimide reagent to warm to room temperature.

-

Prepare a concentrated stock solution (e.g., 10 mM) in an anhydrous, water-miscible organic solvent like DMSO or DMF.[7] Vortex briefly to ensure it is fully dissolved.

-

Aqueous solutions of maleimides are not stable and should be prepared immediately before use.[4]

-

Optional: Reduction of Disulfide Bonds

If the protein's cysteine residues are present as disulfide bonds, they must be reduced to free thiols before conjugation.[8]

-

Add a reducing agent to the protein solution. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it does not contain a thiol group and does not need to be removed before adding the maleimide.[6] A 10-100 fold molar excess of TCEP is common.[7]

-

Incubate the mixture for 20-60 minutes at room temperature.[2][7]

-

If using a thiol-containing reducing agent like Dithiothreitol (DTT), the excess DTT must be removed via dialysis or a desalting column before adding the maleimide reagent to prevent it from competing in the reaction.[6]

Conjugation Reaction

Figure 2: A typical experimental workflow for maleimide-thiol bioconjugation.

-

While gently stirring or vortexing the protein solution, add the calculated volume of the maleimide stock solution to achieve the desired molar ratio (typically 10-20 fold molar excess of maleimide).

-

Flush the reaction vial with an inert gas, seal, and mix thoroughly.[1]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If using a fluorescent maleimide, protect the reaction from light.[1]

Purification of the Conjugate

After the reaction, it is necessary to remove any unreacted maleimide reagent and byproducts.

-

Common purification methods include:

-

Gel Filtration Chromatography (Desalting Column): Effective for separating the larger protein conjugate from smaller, unreacted molecules.[2]

-

Dialysis: Useful for removing small molecules, but can be time-consuming.

-

High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): Allows for high-resolution purification.[2][7]

-

Characterization and Storage

-

The purified conjugate should be characterized to determine the degree of labeling (DOL) and confirm successful conjugation. This can be done using:

-

UV-Vis Spectroscopy: To determine protein concentration and, if the label is a chromophore, the concentration of the attached molecule.

-

Mass Spectrometry (MS): To confirm the mass of the conjugate.

-

SDS-PAGE: To visualize the increase in molecular weight.

-

-

For short-term storage, the conjugate can be kept at 2-8°C for up to a week, protected from light. For longer-term storage, add cryoprotectants like glycerol (B35011) (to 50%) and store at -20°C or below.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[] ADCs are targeted therapeutics that deliver a potent cytotoxic drug specifically to cancer cells.[3] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[1]

The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody.[] This is often accomplished by engineering cysteine residues into the antibody backbone at specific sites.[1] The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).[1] This site-specific conjugation is crucial for the safety and efficacy of the ADC.[1]

Figure 3: Conceptual pathway of an ADC utilizing a maleimide-thiol linker.

References

- 1. benchchem.com [benchchem.com]

- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

The Thiol-Reactive Probe 3-(N-Maleimidopropionyl)biocytin: A Technical Guide for Neuronal Tracing and Gap Junction Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(N-Maleimidopropionyl)biocytin (MPB) is a versatile, thiol-reactive biotinylating reagent with significant potential for application in neuroscience research. While traditionally used for labeling proteins containing sulfhydryl groups, its utility as a neuronal tracer and for the identification of gap junction coupling presents an innovative approach for neuroanatomical and functional studies. This technical guide provides an in-depth overview of the core principles, potential experimental protocols, and comparative data for the use of MPB in neuroscience. Due to the limited direct literature on MPB for neuronal tracing and gap junction analysis, this guide adapts established methodologies for biocytin (B1667093) and neurobiotin, highlighting the unique considerations for this thiol-reactive compound.

Introduction to this compound (MPB)

MPB is a derivative of biocytin, a conjugate of biotin (B1667282) and L-lysine, that has been chemically modified to include a maleimide (B117702) group. This maleimide moiety confers high specificity for free sulfhydryl (-SH) groups found in the cysteine residues of proteins, forming stable thioether bonds. This reactivity provides a distinct mechanism of action compared to conventional tracers like biocytin, which are actively transported within neurons. The molecular weight of MPB is approximately 523.6 g/mol .

The core principle behind the proposed application of MPB in neuroscience is its ability to covalently bind to intracellular proteins. Once introduced into a neuron, MPB is expected to rapidly conjugate to the rich pool of cytoplasmic proteins, effectively "fixing" the biotin label within the cell. This property could offer advantages in terms of tracer retention and resistance to degradation, potentially providing a more permanent and detailed map of neuronal morphology.

Core Applications in Neuroscience

Neuronal Tracer for Morphological Analysis

MPB can be employed as a fixable tracer for the detailed morphological reconstruction of neurons. Its application is conceptually similar to intracellular and juxtacellular filling with biocytin.

-

Anterograde Tracing: Following injection into the soma, MPB is expected to diffuse throughout the neuron, including the axon and its terminals, labeling the entire cytoarchitecture.

-

Retrograde Tracing: While less documented for thiol-reactive dyes, retrograde transport could potentially occur through the uptake of the molecule at the axon terminal and subsequent diffusion or transport back to the cell body.

Identification of Gap Junction Coupling

The passage of small molecules through gap junctions is a hallmark of direct intercellular communication. The ability of MPB to pass through these channels would allow for the identification of coupled neuronal and glial networks. Due to its relatively small size, comparable to biocytin, it is hypothesized that MPB can traverse gap junction channels.

Data Presentation: Comparative Analysis of Neuronal Tracers

| Property | Biocytin | Neurobiotin | This compound (MPB) (Hypothetical) |

| Molecular Weight ( g/mol ) | ~372.5 | ~322.4 | ~523.6 |

| Primary Labeling Mechanism | Active transport | Active transport and diffusion | Covalent binding to thiol groups on intracellular proteins |

| Transport Direction | Anterograde and Retrograde | Anterograde and Retrograde | Primarily anterograde diffusion and intracellular retention |

| Fixability | Good | Good | Excellent (due to covalent protein binding) |

| Signal Amplification | Avidin-Biotin Complex (ABC) method | Avidin-Biotin Complex (ABC) method | Avidin-Biotin Complex (ABC) method |

| Potential for Gap Junction Studies | Yes | Yes | Yes (dependent on passage through channels) |

| Tracer Retention | Good | Good | Potentially superior due to covalent linkage |

| Compatibility with Immunocytochemistry | Yes | Yes | Yes |

Experimental Protocols

The following protocols are adapted from established methods for biocytin and neurobiotin and should be optimized for specific experimental conditions when using MPB.

Juxtacellular Labeling of a Single Neuron with MPB

This technique allows for the labeling of a single, physiologically characterized neuron in vivo.

Materials:

-

High-impedance glass micropipettes (10-15 MΩ)

-

Internal solution: 2% MPB in 0.1 M Tris buffer (pH 7.4) with 0.15 M NaCl

-

Electrophysiology recording setup

-

Perfusion and fixation solutions (e.g., 4% paraformaldehyde)

-

Histochemical processing reagents (ABC kit, DAB)

Methodology:

-

Electrode Filling: Backfill a glass micropipette with the MPB-containing internal solution.

-

Neuronal Recording: Lower the electrode into the brain region of interest and obtain a stable extracellular recording from a single neuron.

-

Juxtacellular Iontophoresis: Once a neuron is isolated, apply positive current pulses (e.g., 1-10 nA, 200 ms (B15284909) duration at 2.5 Hz) through the recording electrode. The current will expel the positively charged MPB molecules, leading to their uptake by the adjacent neuron.

-

Post-Labeling Survival: Allow for a survival time of 2-24 hours to permit diffusion of the tracer throughout the neuron.

-

Tissue Fixation: Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde in phosphate (B84403) buffer).

-

Histochemical Processing: Section the brain and process the tissue using a standard ABC-DAB protocol to visualize the biotinylated neuron.

Intracellular Filling of Neurons in Brain Slices with MPB

This method is suitable for labeling neurons in acute brain slices during in vitro electrophysiological recordings.

Materials:

-

Low-resistance patch pipettes (3-6 MΩ)

-

Internal solution for patch-clamp recording containing 0.5-1% MPB

-

Patch-clamp electrophysiology setup

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Histochemical processing reagents

Methodology:

-

Pipette Filling: Fill the patch pipette with the internal solution containing MPB.

-

Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a target neuron in a brain slice.

-

Diffusion: Allow MPB to diffuse from the pipette into the neuron for at least 20-30 minutes during the recording.

-

Fixation: After the recording, carefully withdraw the pipette and fix the brain slice in 4% paraformaldehyde.

-

Histochemistry: Process the slice for biotin visualization using the ABC-DAB method.

Visualization of Gap Junction Coupling with MPB

This protocol is designed to identify cells coupled by gap junctions.

Methodology:

-

Intracellular Filling: Perform intracellular filling of a single neuron or cell with MPB as described in Protocol 4.2.

-

Diffusion Time: Allow a longer diffusion time (e.g., 1-2 hours) to enable the tracer to pass through gap junctions into coupled cells.

-

Fixation and Histochemistry: Fix and process the tissue as described previously.

-

Analysis: Examine the tissue for the presence of multiple labeled cells surrounding the primary injected cell, indicating gap junctional coupling.

Mandatory Visualizations

Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Conclusion and Future Directions

This compound presents a promising, yet largely unexplored, tool for neuroanatomical studies. Its unique thiol-reactive chemistry offers the potential for highly stable and detailed neuronal labeling. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers interested in exploring the utility of MPB. Future studies are warranted to systematically evaluate the efficacy of MPB as a neuronal tracer, including its transport characteristics, labeling efficiency, and potential for multisynaptic tracing. Furthermore, quantitative comparisons with established tracers like biocytin and neurobiotin will be crucial to fully understand its advantages and limitations. The development of fluorescently tagged versions of MPB could also open up new avenues for live-cell imaging of neuronal dynamics and connectivity.

In-Depth Technical Guide: Solubility and Application of 3-(N-Maleimidopropionyl)biocytin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(N-Maleimidopropionyl)biocytin (MPB), a versatile thiol-specific biotinylating reagent. Understanding its solubility is critical for the effective design and execution of experiments in various research and development applications, including protein labeling, immunoassays, and cytochemistry.

Core Properties of this compound

This compound is a valuable tool for selectively labeling proteins and other molecules containing free sulfhydryl groups.[1][2][3] The maleimide (B117702) group reacts specifically with thiols at a pH range of 6.5-7.5, forming a stable thioether bond.[2][3][4][5] The biotin (B1667282) moiety allows for subsequent detection and purification using avidin (B1170675) or streptavidin conjugates.[1][2]

Solubility Data

The solubility of this compound varies significantly across different solvents. This data is crucial for preparing stock solutions and ensuring the reagent's availability for reaction. The following table summarizes the available quantitative solubility data.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~2.5[4][5] | ~4.78 | A stock solution can be prepared in DMSO. |

| Dimethylformamide (DMF) | ~1.5[4][5] | ~2.86 | A stock solution can be prepared in DMF. |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.2[4][5] | ~0.38 | Aqueous solutions are not recommended for storage for more than one day.[4][5] |

| Dimethyl Sulfoxide (DMSO) | 12.5 | 23.87 | Requires sonication and heating to 60°C.[6] |

| Methanol | Sparingly soluble | - | Qualitative observation.[7] |

Experimental Protocols

Preparation of Stock Solutions

To ensure the stability and reactivity of this compound, proper preparation of stock solutions is essential.

Materials:

-

This compound (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Inert gas (e.g., argon or nitrogen)

-

Appropriate vials or tubes

Procedure:

-

Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of the crystalline solid in a suitable container.

-

Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., 2.5 mg/mL in DMSO or 1.5 mg/mL in DMF).

-

Purge the solvent with an inert gas before and after dissolving the compound to minimize oxidation.[4][5]

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution at -20°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For DMF stock solutions, it is not recommended to store for more than 24 hours.[5]

Protocol for Protein Biotinylation

This protocol outlines a general procedure for labeling proteins with free sulfhydryl groups using this compound.

Materials:

-

Protein solution (containing free sulfhydryl groups) in a suitable buffer (e.g., PBS, pH 7.0-7.5)

-

This compound stock solution (in DMSO or DMF)

-

Quenching reagent (e.g., a low molecular weight thiol like glutathione (B108866) or mercaptoethanol)

-

Purification system (e.g., gel filtration column or dialysis equipment)

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in a suitable buffer at a concentration of 50-100 µM.[5] If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a 10-fold molar excess of a reducing agent like DTT or TCEP.[5] Subsequently, remove the excess reducing agent by dialysis or gel filtration.[5] It is crucial to perform thiol modification under an inert atmosphere to prevent the re-formation of disulfide bonds.[5]

-

Biotinylation Reaction: While stirring the protein solution, add the this compound stock solution dropwise to achieve a 10-20 molar excess of the reagent over the protein.[5]

-

Incubation: Allow the reaction to proceed for two hours at room temperature or overnight at 4°C.[5]

-

Quenching: To stop the reaction and consume any unreacted MPB, add an excess of a low molecular weight thiol.[5]

-

Purification: Remove the excess biotinylating reagent and quenching reagent by gel filtration or extensive dialysis against an appropriate buffer at 4°C.[5]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the protein biotinylation workflow using this compound.

Caption: Workflow for protein biotinylation using MPB.

References

- 1. 3-(N-Maleimido-propionyl)biocytin: a versatile thiol-specific biotinylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 3-(N-Maleimidopropionyl)-biocytin - Biochemicals - CAT N°: 10008879 [bertin-bioreagent.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols for 3-(N-Maleimidopropionyl)biocytin (MPB) Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Maleimidopropionyl)biocytin (MPB) is a thiol-reactive biotinylation reagent widely used for labeling proteins and other molecules containing free sulfhydryl groups.[1][2] The maleimide (B117702) group reacts specifically with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond.[3][4] This process, known as maleimide-thiol conjugation, is a cornerstone of bioconjugation, enabling the attachment of a biotin (B1667282) tag to proteins for a variety of applications. These applications include immunoassays, protein purification, fluorescence microscopy, and drug delivery systems. The long spacer arm of MPB minimizes steric hindrance, allowing for efficient binding of the biotin tag to avidin (B1170675) or streptavidin conjugates.[5]

This document provides a comprehensive protocol for the successful labeling of proteins with MPB, including methods for disulfide bond reduction, purification of the biotinylated protein, and quantification of the degree of labeling.

Chemical Reaction and Signaling Pathway

The labeling of a protein with MPB occurs via a Michael addition reaction. The maleimide group of MPB acts as a Michael acceptor, and the deprotonated thiol group (thiolate) of a cysteine residue in the protein acts as a nucleophile. This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5.[3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

References

Application Notes and Protocols for MPB Biocytin in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 3-(N-Maleimidopropionyl) biocytin (B1667093) (MPB Biocytin) as a thiol-specific biotinylating reagent for the detection of proteins in Western blotting applications. MPB Biocytin allows for the specific labeling of sulfhydryl groups (-SH) on proteins, enabling their subsequent detection with high sensitivity using avidin (B1170675) or streptavidin conjugates.

Principle of the Method

MPB Biocytin is a versatile reagent that specifically reacts with free sulfhydryl groups found in cysteine residues of proteins.[1][2][3] The maleimide (B117702) group of MPB Biocytin forms a stable covalent bond with the sulfhydryl group under mild pH conditions (pH 6.5-7.5).[1][3] This biotinylation step allows the tagged protein to be detected on a Western blot membrane using an enzyme-conjugated streptavidin, such as streptavidin-horseradish peroxidase (HRP), which binds to the biotin (B1667282) moiety with very high affinity.[4] The subsequent addition of a chemiluminescent substrate allows for visualization of the protein of interest.[4][5]

Applications

-

Detection of proteins containing free sulfhydryl groups: Directly label and detect proteins with accessible cysteine residues.[2][6]

-

Analysis of protein oxidation/reduction status: Differentiate between proteins with free sulfhydryls and those with disulfide bonds by selective reduction and labeling.[6]

-

Confirmation of protein expression: Provides an alternative to antibody-based detection if a specific antibody is unavailable but the protein of interest is known to contain cysteines.

-

Monitoring post-translational modifications: Can be used to study modifications that alter the accessibility of cysteine residues.

Experimental Workflow Diagram

Caption: Workflow for MPB Biocytin labeling and Western blot detection.

Chemical Reaction Diagram

Caption: Reaction of MPB Biocytin with a protein sulfhydryl group.

Detailed Protocols

Two primary strategies for using MPB Biocytin in Western blotting are presented: labeling of proteins in solution before electrophoresis and labeling of proteins after transfer to a membrane.

Protocol 1: Labeling of Proteins in Solution Prior to SDS-PAGE

This is the recommended method for most applications as it generally results in more efficient labeling.

Materials:

-

MPB Biocytin

-

Dimethylsulfoxide (DMSO)

-

Protein sample (cell lysate or purified protein)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Reducing agent (e.g., Dithiothreitol - DTT) (optional)

-

Alkylating agent (e.g., N-ethylmaleimide - NEM) (optional)

-

Quenching reagent (e.g., 2-Mercaptoethanol or DTT)

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment (transfer buffer, PVDF or nitrocellulose membrane)

-

Blocking buffer (e.g., 3-5% BSA in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

-

Preparation of MPB Biocytin Stock Solution:

-

Dissolve MPB Biocytin in DMSO to a stock concentration of 10 mM. Mix well by vortexing. This stock solution can be stored at -20°C.

-

-

Sample Preparation:

-

For labeling endogenous free sulfhydryl groups, ensure your protein sample is in a buffer at pH 6.5-7.5 and free of reducing agents.

-

Optional - For labeling sulfhydryls from reduced disulfide bonds: a. Block existing free sulfhydryls by incubating the protein sample with N-ethylmaleimide (NEM). b. Remove excess NEM by dialysis or a desalting column. c. Reduce disulfide bonds by treating the sample with a reducing agent like DTT. d. Remove the reducing agent by dialysis or a desalting column.

-

-

Biotinylation Reaction:

-

Add the 10 mM MPB Biocytin stock solution to your protein sample. The optimal molar ratio of MPB Biocytin to protein should be determined empirically, but a starting point of a 10-40 fold molar excess is recommended.[7]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add a quenching reagent such as 2-Mercaptoethanol or DTT to a final concentration of 10-20 mM to react with any excess MPB Biocytin.

-

Incubate for 15-30 minutes at room temperature.

-

-

SDS-PAGE and Western Blotting:

-

Add SDS-PAGE sample loading buffer to the labeled protein sample and heat at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Detection of Biotinylated Proteins:

-

Block the membrane with 3-5% BSA in TBST for 1 hour at room temperature.[8] Note: Avoid using milk as a blocking agent as it contains endogenous biotin, which can lead to high background.[9]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature with gentle agitation. The optimal dilution should be determined empirically, but a starting range of 1:1,000 to 1:20,000 is common.[1]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

-

Capture the chemiluminescent signal using an appropriate imaging system.

-

Protocol 2: Labeling of Proteins on the Western Blot Membrane

This method can be useful when labeling in solution is not feasible.

Materials:

-

Same as Protocol 1, excluding quenching reagent.

Procedure:

-

SDS-PAGE and Transfer:

-

Separate the protein sample by non-reducing SDS-PAGE to preserve endogenous sulfhydryl groups.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Membrane Blocking and Labeling:

-

Block the membrane with 3-5% BSA in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Prepare a solution of MPB Biocytin in PBS (pH 7.2-7.4). The optimal concentration should be determined empirically.

-

Incubate the membrane in the MPB Biocytin solution for 1 hour at room temperature with gentle agitation.

-

-

Washing and Detection:

-

Wash the membrane extensively with TBST (at least 3-5 times for 10 minutes each) to remove excess MPB Biocytin.

-

Proceed with the incubation with Streptavidin-HRP and subsequent detection steps as described in Protocol 1 (steps 6c-6f).

-

Data Presentation: Quantitative Parameters

| Parameter | Recommended Range/Value | Notes |

| MPB Biocytin Labeling | ||

| MPB Biocytin Stock Concentration | 10 mM in DMSO | Store at -20°C. |

| Molar Excess of MPB Biocytin | 10-40 fold over protein | Empirically determine for optimal labeling. |

| Labeling Reaction pH | 6.5 - 7.5 | Critical for maleimide reactivity with sulfhydryls.[1][3] |

| Labeling Incubation Time | 1-2 hours at RT or overnight at 4°C | |

| Western Blotting | ||

| Blocking Buffer | 3-5% BSA in TBST | Avoid milk due to endogenous biotin.[9] |

| Blocking Time | 1 hour at room temperature | Can be extended to overnight at 4°C.[8] |

| Streptavidin-HRP Dilution | 1:1,000 - 1:20,000 | Titrate to find the optimal concentration.[1] |

| Streptavidin-HRP Incubation | 1 hour at room temperature | |

| Washing Buffer | TBST (0.1% Tween-20) | |

| Washing Steps | 3 x 10 minutes | Thorough washing is crucial to reduce background. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background | Insufficient blocking. | Increase blocking time or BSA concentration. Add 0.05% Tween-20 to the blocking buffer.[8] |

| Streptavidin-HRP concentration too high. | Titrate the Streptavidin-HRP to a higher dilution. | |

| Inadequate washing. | Increase the number and duration of wash steps.[8] | |

| Endogenous biotinylated proteins in the sample. | This is a known issue, especially in cell lysates.[9] Consider using an avidin/biotin blocking kit before the streptavidin incubation step. | |

| Use of milk as a blocking agent. | Switch to a BSA-based blocking buffer.[9] | |

| No Signal or Weak Signal | Inefficient labeling. | Optimize the molar ratio of MPB Biocytin to protein. Ensure the pH of the labeling reaction is optimal. |

| Absence of free sulfhydryl groups. | Confirm that the protein of interest has accessible cysteine residues. Consider reducing disulfide bonds if applicable. | |

| Insufficient protein loaded on the gel. | Increase the amount of protein loaded. | |

| Inactive Streptavidin-HRP or substrate. | Use fresh reagents. | |

| Non-specific Bands | Endogenous biotinylated proteins. | As above, consider an avidin/biotin blocking step. |

| Aggregates of Streptavidin-HRP. | Centrifuge the diluted Streptavidin-HRP solution before adding it to the membrane. |

References

- 1. researchgate.net [researchgate.net]

- 2. 3-(N-Maleimido-propionyl)biocytin: a versatile thiol-specific biotinylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective labeling of sulfhydryls and disulfides on blot transfers using avidin-biotin technology: studies on purified proteins and erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 8. arp1.com [arp1.com]

- 9. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

Application Notes: Immunohistochemical Detection of Protein Thiols Using 3-(N-Maleimidopropionyl)biocytin

Application Notes and Protocols for Labeling Cell Surface Proteins with MPB Biocytin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective labeling of cell surface proteins is a critical technique for studying a wide range of cellular processes, including signal transduction, cell adhesion, and receptor trafficking. 3-(N-Maleimidopropionyl) biocytin (B1667093) (MPB) is a thiol-reactive biotinylating reagent that specifically targets free sulfhydryl groups on cysteine residues of proteins. This specificity allows for the precise labeling of a subset of cell surface proteins, particularly those with exposed cysteines, which are often involved in critical protein functions and interactions. Unlike amine-reactive reagents that label lysine (B10760008) residues ubiquitously, MPB provides a more targeted approach to understanding the surface proteome.

These application notes provide a detailed protocol for the efficient and specific labeling of cell surface proteins on both adherent and suspension cells using MPB biocytin. The protocol includes optional steps for the reduction of disulfide bonds to expose additional free thiols for labeling. Furthermore, this document outlines downstream applications, including the analysis of labeled proteins by Western blotting and affinity purification for mass spectrometry-based proteomics.

Key Principles

The maleimide (B117702) group of MPB reacts specifically with the sulfhydryl group (-SH) of cysteine residues to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. Since MPB is a membrane-impermeable molecule, under optimal conditions, it will only label proteins exposed on the extracellular surface of the plasma membrane. The biotin (B1667282) moiety allows for the subsequent detection or purification of the labeled proteins using avidin (B1170675) or streptavidin conjugates.

Experimental Protocols

Materials and Reagents

-

Cells: Adherent or suspension cells of interest.

-

MPB Biocytin: 3-(N-Maleimidopropionyl) biocytin.

-

Buffers:

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4, ice-cold.

-

Tris-Buffered Saline (TBS), pH 7.4, ice-cold.

-

Quenching Buffer: PBS containing 5 mM L-cysteine or 10 mM Dithiothreitol (DTT).

-

-

Reducing Agent (Optional): 10 mM Tris(2-carboxyethyl)phosphine (TCEP) in PBS.

-

Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors.

-

Scraper: For adherent cells.

-

Centrifuge: Refrigerated, for pelleting cells.

-

Streptavidin-HRP conjugate: For Western blot detection.

-

Streptavidin-agarose beads: For affinity purification.

Protocol 1: Labeling of Cell Surface Proteins on Adherent Cells

-

Cell Culture: Grow adherent cells in appropriate culture vessels to 80-90% confluency.

-

Cell Washing:

-

Aspirate the culture medium.

-

Gently wash the cells twice with ice-cold PBS.

-

-

Disulfide Bond Reduction (Optional):

-

To label cysteine residues involved in disulfide bonds, incubate the cells with 10 mM TCEP in PBS for 15-30 minutes at 4°C.

-

Wash the cells three times with ice-cold PBS to remove the TCEP.

-

-

MPB Biocytin Labeling:

-

Prepare a fresh 2.5 mM solution of MPB biocytin in ice-cold PBS.

-

Add the MPB biocytin solution to the cells, ensuring the entire surface is covered.

-

Incubate for 20-30 minutes at 4°C with gentle rocking.

-

-

Quenching:

-

Aspirate the MPB biocytin solution.

-

Wash the cells three times with ice-cold Quenching Buffer to stop the labeling reaction.

-

-

Cell Lysis:

-

Add ice-cold Lysis Buffer to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Downstream Processing: The clarified lysate containing biotinylated proteins is now ready for downstream applications such as Western blotting or affinity purification.

Protocol 2: Labeling of Cell Surface Proteins on Suspension Cells

-

Cell Preparation:

-

Harvest suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

-

Disulfide Bond Reduction (Optional):

-

Resuspend the cell pellet in 10 mM TCEP in PBS and incubate for 15-30 minutes at 4°C.

-

Pellet the cells and wash three times with ice-cold PBS.

-

-

MPB Biocytin Labeling:

-

Resuspend the cell pellet in a fresh 2.5 mM solution of MPB biocytin in ice-cold PBS.

-

Incubate for 20-30 minutes at 4°C with gentle rotation.

-

-

Quenching:

-

Pellet the cells by centrifugation.

-

Wash the cell pellet three times with ice-cold Quenching Buffer.

-

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Downstream Processing: The clarified lysate is ready for further analysis.

Data Presentation

The following tables provide illustrative data for the labeling of cell surface proteins with MPB biocytin. Actual results may vary depending on the cell type, protein expression levels, and experimental conditions.

Table 1: Illustrative Labeling Efficiency of Cell Surface Proteins with MPB Biocytin

| Cell Line | Treatment | Labeling Efficiency (%) |

| HEK293 | No TCEP | 65 |

| HEK293 | + TCEP | 85 |

| Jurkat | No TCEP | 50 |

| Jurkat | + TCEP | 75 |

Labeling efficiency was determined by comparing the signal intensity of biotinylated proteins to the total amount of a specific cell surface protein by Western blot.

Table 2: Illustrative Cell Viability After MPB Biocytin Labeling

| Cell Line | MPB Biocytin (2.5 mM) | Viability (%) |

| HEK293 | 30 min | >95 |

| Jurkat | 30 min | >90 |

Cell viability was assessed using a standard Trypan Blue exclusion assay immediately after the labeling and quenching steps.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for labeling cell surface proteins with MPB biocytin.

Signaling Pathway Example: EGFR Signaling